
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is a chemical compound belonging to the benzazepine class. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorophenyl group at the 2nd position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable benzazepine precursor with a fluorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine oxides, while reduction can produce reduced benzazepine derivatives.
Aplicaciones Científicas De Investigación
8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anxiolytic, anticonvulsant, and muscle relaxant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with sedative and muscle relaxant properties.
Uniqueness: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both chlorine and fluorine atoms on the benzazepine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89376-31-8 |
|---|---|
Fórmula molecular |
C16H11ClFN |
Peso molecular |
271.71 g/mol |
Nombre IUPAC |
8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine |
InChI |
InChI=1S/C16H11ClFN/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
Clave InChI |
LDLDGRWGIIMPKB-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


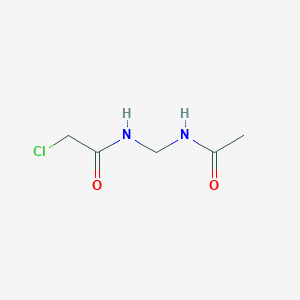
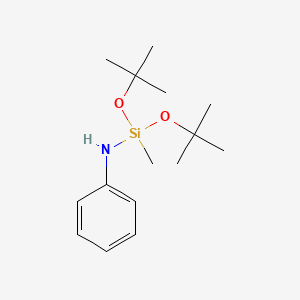

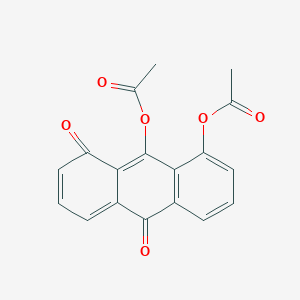
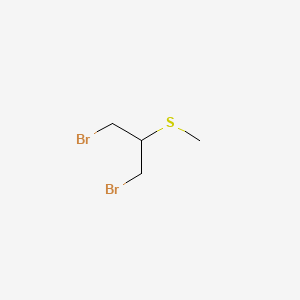

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
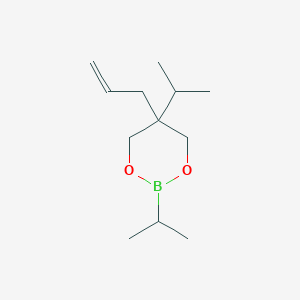
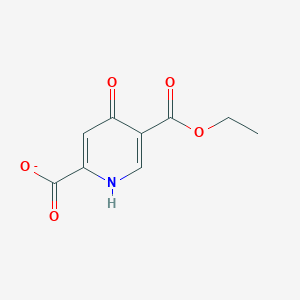
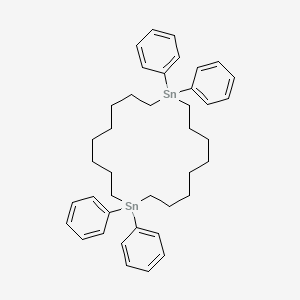
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
